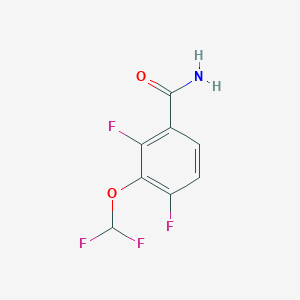
N-(3,4-Dicyanophenyl)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dicyanophenyl)-L-leucine is a chemical compound characterized by the presence of a dicyanophenyl group attached to the amino acid L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dicyanophenyl)-L-leucine typically involves the reaction of 3,4-dicyanophenyl derivatives with L-leucine under specific conditions. One common method includes the use of coupling agents to facilitate the formation of the amide bond between the dicyanophenyl group and the amino acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dicyanophenyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The dicyanophenyl group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyanophenyl ketones, while reduction can produce dicyanophenyl amines.
Scientific Research Applications
N-(3,4-Dicyanophenyl)-L-leucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving protein interactions and enzyme activity.
Industry: It is utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which N-(3,4-Dicyanophenyl)-L-leucine exerts its effects involves its interaction with specific molecular targets. The dicyanophenyl group can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(3,4-Dicyanophenyl)alkanediamides: These compounds share the dicyanophenyl group but differ in their overall structure and properties.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene: Another compound with dicyanobenzene as an electron acceptor, used in photocatalytic transformations.
Uniqueness
N-(3,4-Dicyanophenyl)-L-leucine is unique due to its combination of the dicyanophenyl group with the amino acid L-leucine. This unique structure imparts specific properties that make it valuable for various applications, particularly in the fields of chemistry and biology.
Properties
CAS No. |
850015-32-6 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
(2S)-2-(3,4-dicyanoanilino)-4-methylpentanoic acid |
InChI |
InChI=1S/C14H15N3O2/c1-9(2)5-13(14(18)19)17-12-4-3-10(7-15)11(6-12)8-16/h3-4,6,9,13,17H,5H2,1-2H3,(H,18,19)/t13-/m0/s1 |
InChI Key |
OIHPKZKCCDLELX-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC1=CC(=C(C=C1)C#N)C#N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=CC(=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


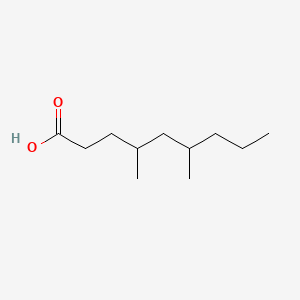
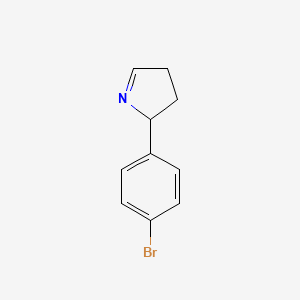
![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
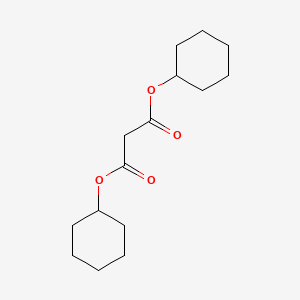
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)
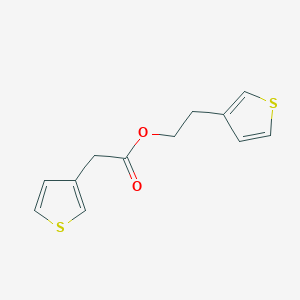
![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
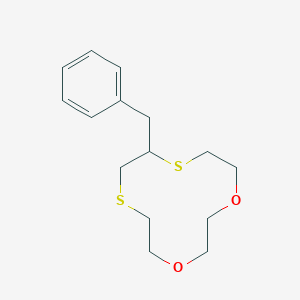
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
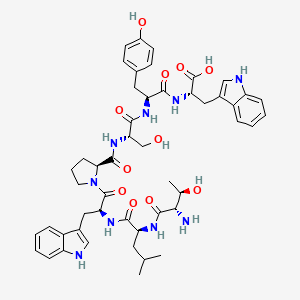
![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)

![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)
